azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone
Overview
Description
Azetidin-3-yl(4,4-difluorooctahydro-2H-isoindol-2-yl)methanone is a useful research compound. Its molecular formula is C12H18F2N2O and its molecular weight is 244.28 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Asymmetric Synthesis
One area of interest is the development of enantiopure compounds using azetidine derivatives as catalysts. For example, the evaluation of enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol demonstrates its application in catalytic asymmetric addition of organozinc reagents to aldehydes, achieving high enantioselectivity. This highlights the potential of azetidine derivatives in asymmetric synthesis, contributing significantly to the field of chiral chemistry (Wang et al., 2008).
Antimicrobial and Anticonvulsant Activities
Azetidinone derivatives have been synthesized and evaluated for their antimicrobial and anticonvulsant properties. For instance, novel azetidinones showed good antibacterial activity and some compounds demonstrated significant anticonvulsant activity compared to control, showcasing the therapeutic potential of these compounds (Rajasekaran & Murugesan, 2006).
Organocatalysis
Aziridin-2-yl methanols have been utilized as organocatalysts in Diels–Alder reactions and Friedel–Crafts alkylations, indicating the versatility of azetidine-based compounds in catalyzing key organic transformations. This application provides insights into the use of azetidine derivatives for constructing complex molecular architectures (Bonini et al., 2006).
Drug Discovery
The exploration of azetidinone derivatives for drug discovery is another vital area. For example, azetidinone derivatives have been synthesized and screened for their antileishmanial activity, with some compounds displaying activity comparable to clinically used drugs. This research direction underscores the potential of azetidinone derivatives in developing new therapeutic agents (Singh et al., 2012).
Pharmacological Evaluation
The pharmacological evaluation of azetidinone derivatives includes their antibacterial and antifungal activities. Studies have shown that certain azetidinone compounds exhibit significant antimicrobial properties, offering a promising avenue for the development of new antimicrobial agents (Mistry & Desai, 2006).
Properties
IUPAC Name |
azetidin-3-yl-(7,7-difluoro-3,3a,4,5,6,7a-hexahydro-1H-isoindol-2-yl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F2N2O/c13-12(14)3-1-2-8-6-16(7-10(8)12)11(17)9-4-15-5-9/h8-10,15H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWQDSVHPMZSCN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC2C(C1)(F)F)C(=O)C3CNC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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